5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine
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Overview
Description
5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of a pre-formed triazole intermediate. This can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to these targets, leading to increased biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2-methyl-1,2,4-triazol-3-amine
- 5-(Chloromethyl)-2-methyl-1,2,4-triazol-3-amine
- 5-(Bromomethyl)-2-methyl-1,2,4-triazol-3-amine
Uniqueness
5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
5-(difluoromethyl)-2-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4/c1-10-4(7)8-3(9-10)2(5)6/h2H,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVXVFWIDMWGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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